molecular formula C15H25N3O B11856356 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Cat. No.: B11856356
M. Wt: 263.38 g/mol
InChI Key: OTRMEPZFGDVYDV-UHFFFAOYSA-N
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Description

11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a spirocyclic compound featuring an 8-oxa-3,11-diazaspiro[5.6]dodecane core with a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The spiro architecture, characterized by two fused rings sharing a single atom (the spiro center), confers structural rigidity, which often enhances binding specificity in pharmacological applications.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

11-[(1-methylpyrrol-2-yl)methyl]-8-oxa-3,11-diazaspiro[5.6]dodecane

InChI

InChI=1S/C15H25N3O/c1-17-8-2-3-14(17)11-18-9-10-19-13-15(12-18)4-6-16-7-5-15/h2-3,8,16H,4-7,9-13H2,1H3

InChI Key

OTRMEPZFGDVYDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CN2CCOCC3(C2)CCNCC3

Origin of Product

United States

Preparation Methods

The synthesis of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the spiro structure through cyclization reactions. Common reagents used in these reactions include formaldehyde, tetrahydrofuran (THF), and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes several types of chemical reactions:

Scientific Research Applications

11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:

Mechanism of Action

The mechanism by which 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and in vitro assays are essential to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications
This compound (Target) C₁₆H₂₆N₃O 276.40 g/mol (1-Methylpyrrol-2-yl)methyl at position 11; spiro[5.6]dodecane backbone Potential bioactivity via pyrrole-mediated interactions; structural rigidity for target specificity .
tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate C₁₄H₂₆N₂O₃ 270.37 g/mol tert-Butyl ester at position 3; unsubstituted at position 11 Building block for drug synthesis; tert-butyl group enhances solubility and stability .
4-Boc-1,8-dioxa-4,11-diazaspiro[5.6]dodecane C₁₃H₂₄N₂O₄ 272.34 g/mol Boc-protected amine; additional oxygen atom in the spiro backbone Used in peptide mimetics; Boc group facilitates selective deprotection .
N-[11-(Methanesulfonyl)-8-oxo-3-oxa-7,11-diazaspiro[5.6]dodecan-9-yl]-N'-(2-phenylethyl)urea C₁₉H₂₈N₄O₅S 424.52 g/mol Methanesulfonyl and phenylethyl urea substituents; 8-oxo modification Investigated for enzyme inhibition (e.g., kinase targets); sulfonyl and urea groups enhance binding affinity .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione C₂₈H₃₄N₄O₂ 458.61 g/mol Phenyl and piperazinylpropyl substituents; spiro[4.5]decane backbone Reported as a serotonin receptor modulator; piperazine enhances CNS penetration .

Key Observations

Core Structure Variations: The target compound’s spiro[5.6]dodecane backbone differs from spiro[4.5]decane analogs (e.g., compound 13 in ), which may alter conformational flexibility and binding pocket compatibility .

Substituent Effects :

  • The (1-methylpyrrol-2-yl)methyl group distinguishes the target compound from tert-butyl or Boc-protected analogs. Pyrrole’s aromaticity may facilitate interactions with hydrophobic enzyme pockets, whereas tert-butyl esters are typically used as synthetic intermediates .
  • Methanesulfonyl and urea groups in ’s compound introduce hydrogen-bonding and electron-withdrawing effects, critical for enzyme inhibition .

Pharmacological Implications: Compounds with piperazine or phenyl substituents (e.g., ) often target neurological receptors, while pyrrole-containing structures (like the target) may align with epigenetic targets (e.g., histone deacetylases) based on structural parallels to HDAC inhibitors in . Bioactivity clustering () suggests that minor structural changes (e.g., substituent size, polarity) significantly alter target profiles. For instance, replacing tert-butyl with pyrrole could shift activity from solubility-driven applications to direct target engagement .

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